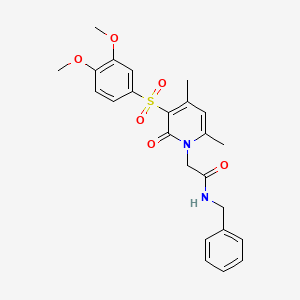

N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Description

"N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide" is a structurally complex small molecule featuring a pyridinone core substituted with methyl groups at positions 4 and 4. The 3-position of the pyridinone ring is functionalized with a 3,4-dimethoxyphenylsulfonyl group, while the acetamide side chain includes a benzyl substituent. This compound’s design combines sulfonyl, methoxy, and acetamide moieties, which are pharmacologically relevant in modulating solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-benzyl-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-16-12-17(2)26(15-22(27)25-14-18-8-6-5-7-9-18)24(28)23(16)33(29,30)19-10-11-20(31-3)21(13-19)32-4/h5-13H,14-15H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZLRWXNCIIXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Core : The pyridine ring is synthesized through a condensation reaction involving 4,6-dimethyl-2-oxopyridine and appropriate sulfonamide derivatives.

- Benzylation : Benzylamine is introduced to form the N-benzyl derivative.

- Acetylation : The final step involves acetylation to yield the target compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the pyridine moiety can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : These compounds often induce cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

- Apoptosis Induction : They may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anticonvulsant | Reduces seizure activity | |

| Antibacterial | Effective against Gram-positive bacteria |

Anticonvulsant Activity

N-benzyl derivatives have been reported to possess anticonvulsant properties. For example, a related compound demonstrated a significant reduction in seizure frequency in animal models. The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances this activity.

Antibacterial Activity

The antibacterial efficacy of similar compounds has been documented against various bacterial strains. Compounds with sulfonamide groups show enhanced activity due to their ability to inhibit bacterial folate synthesis.

The biological activities of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Case Studies

-

Study on Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduced cell viability with an IC50 value in the low micromolar range.

- Methodology : MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.

- Results : A dose-dependent decrease in viability was observed, indicating potential for further development as an anticancer agent.

-

Anticonvulsant Efficacy in Rodent Models : A study evaluated the anticonvulsant effects using the pentylenetetrazole (PTZ) induced seizure model.

- Findings : The compound provided 100% protection against seizures at a specific dosage, suggesting potent anticonvulsant properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing pyridine and sulfonamide moieties exhibit significant anticancer properties. N-benzyl-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that similar compounds could induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties, and the incorporation of additional functional groups may enhance this activity. Preliminary studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

2.1 Enzyme Inhibition

this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, research indicates that similar compounds can inhibit proteases and kinases that are critical in cancer progression and inflammatory diseases . The sulfonamide group is particularly notable for its ability to mimic substrate structures, allowing for effective enzyme binding.

2.2 Neuroprotective Effects

Emerging studies suggest that pyridine derivatives can exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in reducing oxidative stress and inflammation in neuronal cells, potentially leading to therapeutic applications in neuroprotection .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological properties. The ability to modify the benzyl or sulfonamide groups allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing efficacy and reducing toxicity in drug development .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Demonstrated anticancer activity against breast cancer cell lines | Potential chemotherapy agent |

| Study 2 | Showed significant antibacterial effects against E. coli and S. aureus | Development of new antibiotics |

| Study 3 | Investigated neuroprotective effects in vitro | Possible treatment for neurodegenerative diseases |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Key Observations

Sulfonyl vs. Methylsulfonyl Groups: The target compound’s 3,4-dimethoxyphenylsulfonyl group distinguishes it from methylsulfonyl-containing analogs (e.g., ).

Methoxy vs. Chloro Substitution : Unlike dichlorophenylacetamides (), the target’s 3,4-dimethoxyphenyl group may reduce steric hindrance and increase metabolic stability due to electron-donating methoxy substituents.

Acetamide Side Chain Flexibility : The benzyl group in the target’s acetamide side chain introduces aromatic bulk, which could influence membrane permeability compared to simpler alkyl chains in analogs like those in .

Such interactions are critical for solid-state stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.